4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-fluoroethyl)-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2/c13-8-11-9-16(7-6-14)15-12(11)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNWKWMWVCSPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis of this compound
The synthesis of this pyrazole derivative typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions. The chloromethyl and fluoroethyl groups can be introduced via halogenation and alkylation reactions, respectively. Recent advancements have focused on optimizing yields and reaction conditions to enhance the efficiency of the synthesis process.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study by Koca et al. demonstrated that pyrazole derivatives could inhibit various cancer cell lines, including HepG2 and Jurkat cells, with IC50 values comparable to established chemotherapeutics like cisplatin . Another investigation highlighted its potential in inhibiting Aurora A/B kinases, crucial for cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 4-(CM)-PEP | HepG2 | 1.5 | Significant inhibition |
| 4-(CM)-PEP | Jurkat | 2.0 | Comparable to cisplatin |
| 4-(CM)-PEP | U937 | 0.8 | High efficacy |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It was evaluated alongside other pyrazole derivatives for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, making it a candidate for further development as an anti-inflammatory agent .
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Kinase Inhibition : The compound acts as an inhibitor of several kinases involved in cell cycle regulation, which is crucial for its anticancer effects.
- Cytokine Modulation : It influences the production of inflammatory cytokines, suggesting a dual role in both cancer therapy and inflammation management.
Case Studies
Several case studies have been documented that highlight the efficacy of this compound:
- In Vivo Studies : Preclinical models demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models compared to control groups .
- Combination Therapies : Research suggests that combining this pyrazole derivative with existing chemotherapeutic agents enhances overall efficacy, indicating potential for use in multi-drug regimens .
Scientific Research Applications
Furin Inhibition
Recent studies have identified 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole as a potential inhibitor of furin, a proprotein convertase involved in the activation of various pathogenic proteins. Furin inhibitors are being explored for their therapeutic potential in treating fibrotic diseases and conditions mediated by furin, such as cancer and infectious diseases. The compound's ability to modulate furin activity suggests it may help in developing treatments for these conditions .
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This suggests that the compound could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its structure allows it to interact with microbial targets effectively, potentially leading to novel treatments for infections caused by resistant strains .
Case Studies
Comparison with Similar Compounds
Substituent Variations at Position 1
The 2-fluoroethyl group at position 1 distinguishes the target compound from analogs with alternative alkyl or aryl substitutions:
Key Observations :
Substituent Variations at Position 4
The chloromethyl group (–CH₂Cl) is compared to other functional groups at position 4:
Key Observations :
Substituent Variations at Position 3
The phenyl group at position 3 is contrasted with substituted aryl groups:
Key Observations :
Preparation Methods
General Strategies for Pyrazole Synthesis
2.1. Cyclization of 1,3-Difunctional Precursors
A common and versatile approach to synthesizing 1,3-disubstituted pyrazoles involves the cyclization of suitable 1,3-difunctional compounds. Typically, this method uses hydrazines and 1,3-dicarbonyl compounds, or their functional equivalents, to construct the pyrazole core. The substituents can be introduced either before or after cyclization, depending on their reactivity and compatibility with the reaction conditions.
Preparation Methods for 4-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole
The synthesis of this compound can be conceptualized as a sequence of functional group transformations and cyclization steps. Although direct literature on this exact compound is limited, established methodologies for structurally related compounds provide a reliable framework.
Stepwise Synthesis Overview
Hydrazone Formation
- React phenylhydrazine with 4-(chloromethyl)acetophenone in an alcoholic solvent to yield the corresponding hydrazone intermediate.
Cyclization to Pyrazole
- Treat the hydrazone with POCl₃ in DMF at 60–70°C for several hours. This promotes cyclization, affording 3-phenyl-4-(chloromethyl)-1H-pyrazole.
N-Alkylation with 2-Fluoroethyl Halide
- React the 3-phenyl-4-(chloromethyl)-1H-pyrazole with a 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride. This step selectively alkylates the N1 position, yielding the target compound.
Purification
- The final product can be purified by recrystallization from ethanol or by column chromatography, depending on the purity required.
Alternative Approaches
- Use a suitably substituted ketone (e.g., 4-(chloromethyl)acetophenone) and a 2-fluoroethyl diazoester in the presence of a strong base (such as DBU) to directly construct the pyrazole ring with the desired substitution pattern. This method is particularly useful for introducing fluoroalkyl groups at the 4-position but may require optimization for N1 substitution.
3.2.2. Sequential Functionalization
- Prepare a 3-phenyl-1H-pyrazole core, then sequentially introduce the chloromethyl and 2-fluoroethyl groups via selective alkylation reactions. This approach offers flexibility but requires careful control to avoid over-alkylation or side reactions.
Data Table: Reaction Conditions and Yields for Key Steps
Research Findings and Optimization Notes
- The choice of base and solvent in the N-alkylation step significantly affects the yield and selectivity. Potassium carbonate in DMF is generally effective for N1-alkylation of pyrazoles.
- The Vilsmeier-Haack cyclization is robust for constructing the pyrazole ring but requires careful temperature control to prevent decomposition.
- Introduction of the chloromethyl group is best achieved by starting with a chloromethyl-substituted acetophenone precursor, as post-cyclization chloromethylation can lead to regioisomeric mixtures.
- The diazoester route is attractive for introducing fluoroalkyl groups but may need adaptation for N1-selective alkylation.
Q & A
Q. What are the common synthetic routes for preparing 4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole?
Methodological Answer: Synthesis typically involves functionalization of pyrazole precursors. For example:
- Vilsmeier-Haack reaction : Used to introduce formyl groups to pyrazole derivatives, which can be further modified. describes a similar approach for synthesizing 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde via this method .
- Mannich reaction : Effective for introducing amine-linked substituents. demonstrates this with 4-chloro-2-(1H-pyrazol-3-yl)phenol reacting with diaza-18-crown-6 derivatives to form complex structures .
- Fluorination strategies : Fluorinated side chains (e.g., 2-fluoroethyl groups) are introduced using fluorinating agents like Selectfluor™, as inferred from ’s synthesis of fluorophenyl-pyrazole analogs .
Table 1 : Comparison of Pyrazole Derivative Synthesis Methods
| Method | Yield (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Vilsmeier-Haack | 75–85 | POCl₃, DMF, 0–5°C | |
| Mannich reaction | 90–98 | Formaldehyde, secondary amines | |
| Nucleophilic fluoroalkylation | 60–70 | KF, phase-transfer catalysts |
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Provides precise bond lengths, angles, and intermolecular interactions. and highlight SCXRD for confirming pyrazole core geometry (e.g., mean C–C bond length = 0.013 Å) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., deshielding of fluorinated CH₂ groups).
- FT-IR : Identify C–F (1100–1200 cm⁻¹) and C–Cl (550–850 cm⁻¹) stretches.
- Elemental analysis : Validate purity and stoichiometry (e.g., Cl and F content).
Q. What safety protocols are recommended for handling fluorinated and chlorinated pyrazoles?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloromethyl derivatives) .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with irritants .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation of fluorinated moieties .
Advanced Research Questions
Q. How can conflicting spectroscopic and crystallographic data be resolved for this compound?
Methodological Answer:
- Cross-validation : Compare SCXRD data (e.g., dihedral angles from ) with NOESY NMR to confirm spatial arrangements.
- DFT calculations : Optimize molecular geometry computationally (e.g., Gaussian 16) and compare with experimental bond lengths .
- Thermogravimetric analysis (TGA) : Assess thermal stability to rule out polymorphic forms influencing spectral data.
Q. What strategies optimize regioselectivity in pyrazole functionalization?
Methodological Answer:
- Directing groups : Use electron-withdrawing substituents (e.g., Cl at C4) to direct electrophilic attacks to specific positions, as seen in ’s trifluoromethylpyrazole derivatives .
- Metal catalysis : Pd-mediated C–H activation for selective fluoromethylation (e.g., ’s use of Pd(OAc)₂) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at sterically accessible sites .
Q. How do fluorinated substituents influence the compound’s biological activity?
Methodological Answer:
- Lipophilicity : Fluorine increases membrane permeability (logP reduction by ~0.5 units per F atom), critical for CNS-targeting agents .
- Metabolic stability : Fluorine resists oxidative metabolism, as shown in ’s trifluoromethylpyrazole derivatives with prolonged half-lives .
- Enzyme binding : Fluorine’s electronegativity enhances hydrogen bonding with targets (e.g., carbonic anhydrase inhibition in ) .
Table 2 : Impact of Fluorination on Bioactivity
| Substituent | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 2-Fluoroethyl | Carbonic anhydrase IX | 12.3 | |
| Non-fluorinated | Carbonic anhydrase IX | 48.7 |
Q. What mechanistic insights explain unexpected byproducts during synthesis?
Methodological Answer:
- Side reactions : Competing nucleophilic substitution (e.g., Cl⁻ displacement by OH⁻ under basic conditions) may form hydroxylated impurities. Mitigate using anhydrous solvents .
- Thermodynamic vs. kinetic control : High-temperature reactions favor thermodynamically stable isomers (e.g., ’s pyrazol-5-ol tautomer) .
- Catalyst deactivation : Trace moisture poisons fluorination catalysts (e.g., Selectfluor™), requiring rigorous drying .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
